molecular formula C19H22N2O5 B2953431 1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1448078-22-5

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2953431
CAS No.: 1448078-22-5
M. Wt: 358.394
InChI Key: FBARTXWGOBCCHY-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine core substituted with an acetyl group at the 1-position and a carboxamide group at the 4-position. The but-2-yn-1-yl chain links the piperidine moiety to a benzo[d][1,3]dioxol-5-yloxy group, a structural motif commonly associated with bioactivity in medicinal chemistry. This compound’s design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the prevalence of similar piperidine/piperazine derivatives in neuropharmacology .

Properties

IUPAC Name

1-acetyl-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-14(22)21-9-6-15(7-10-21)19(23)20-8-2-3-11-24-16-4-5-17-18(12-16)26-13-25-17/h4-5,12,15H,6-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBARTXWGOBCCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an acetyl group, and a benzo[d][1,3]dioxole moiety. The molecular formula is C18H22N2O4, and its IUPAC name reflects its intricate composition.

Structural Formula

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4

Key Functional Groups

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Benzo[d][1,3]dioxole : Imparts unique electronic properties that can influence biological interactions.
  • Acetyl and carboxamide groups : These functional groups can enhance solubility and bioactivity.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures demonstrate significant antioxidant properties, which may be attributed to the presence of the benzo[d][1,3]dioxole moiety .
  • Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, derivatives of piperidine have been documented to exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. Specifically, it may inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural components:

Structural FeatureActivity
Piperidine RingCentral nervous system effects
Benzo[d][1,3]dioxoleAntioxidant and antimicrobial properties
Acetyl GroupEnhances solubility and bioavailability

Research into similar compounds has shown that modifications at specific positions can significantly alter their pharmacological profiles. For instance, the introduction of halogens or alkoxy groups has been associated with increased receptor affinity and potency .

Study 1: Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for their antibacterial activity. Among these derivatives, compounds structurally related to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on their structural modifications .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperidine derivatives. The study found that certain modifications enhanced the inhibitory action against AChE, suggesting potential applications in neurodegenerative disease therapies . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating strong inhibitory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally analogous compounds with benzo[d][1,3]dioxol-5-yloxy groups attached to piperidine/piperazine scaffolds. Below is a systematic comparison based on synthesis, physicochemical properties, and structural variations:

Structural Analogues and Substituent Effects

Key differences between the target compound and evidence-based analogues include:

  • Piperidine vs. Piperazine Cores : The target compound uses a piperidine ring, whereas analogues in –5 and 8–10 predominantly feature piperazine cores. Piperazine derivatives often exhibit enhanced solubility and receptor-binding flexibility due to their nitrogen-rich structure .
  • Acetyl and Carboxamide Groups : The acetyl group at the 1-position and carboxamide at the 4-position distinguish the target compound from analogues in –5, which typically have halogenated aryl (e.g., 2,4-difluorophenyl, 4-chlorophenyl) or trifluoromethyl substituents .
  • But-2-yn-1-yl Linker : The alkyne spacer in the target compound is unique; most analogues in –5 use ethyl or methylene linkers between the aromatic and heterocyclic moieties .

Physicochemical Properties

Comparative data for selected analogues:

Compound (Reference) Core Structure Key Substituents Yield (%) Melting Point (°C) C/H/N Analysis (% Calculated vs. Experimental)
Target Compound Piperidine Acetyl, carboxamide, but-2-yn-1-yl N/A N/A N/A
Compound 21 Piperazine 3-Chlorophenyl 65 177–178 C: 62.25 vs. 62.41; H: 5.42 vs. 5.40
Compound 13aa Piperidine 4-Fluoro-3-(methylcarbamoyl)phenyl 85 N/A N/A
Compound 14aa Piperidine Methylbenzamide 85 N/A N/A
Compound 4d Benzoimidazole Fluoro, nitro substituents N/A N/A MS and elemental analysis reported

Research Findings and Data Gaps

  • Structural Characterization : The target compound’s NMR and elemental analysis data are absent in the evidence, unlike analogues (e.g., compound 21 in , where ¹H-NMR confirmed aromatic proton shifts at δ 6.8–7.2 ppm) .
  • Pharmacological Data: No activity data (e.g., IC₅₀, binding affinity) are provided for the target compound, whereas analogues in –10 include kinase inhibition profiles .

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